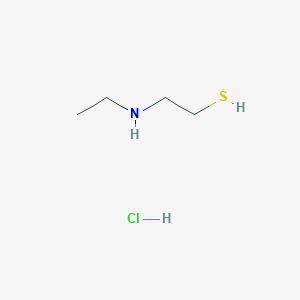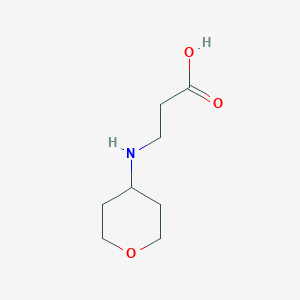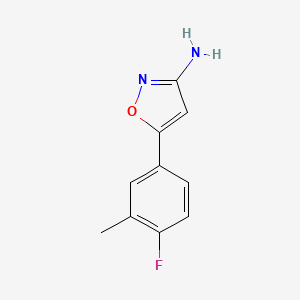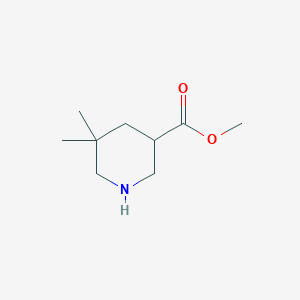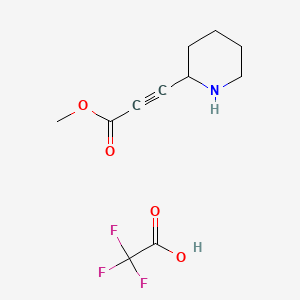
1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanaminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine hydrochloride is a synthetic organic compound with the molecular formula C11H14FNO·HCl It is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 3-fluoro-4-methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazomethane or other cyclopropanating agents.
Substitution on the Aromatic Ring: The 3-fluoro-4-methoxyphenyl group can be synthesized through electrophilic aromatic substitution reactions, where fluorine and methoxy groups are introduced onto the benzene ring.
Coupling Reaction: The final step involves coupling the cyclopropyl group with the substituted aromatic ring through a nucleophilic substitution reaction, forming the desired methanamine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic ring or the cyclopropyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Cyclopropyl-1-(4-fluorophenyl)methanamine hydrochloride
- 1-Cyclopropyl-1-(3-chloro-4-methoxyphenyl)methanamine hydrochloride
- 1-Cyclopropyl-1-(3-fluoro-4-hydroxyphenyl)methanamine hydrochloride
Uniqueness
1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine hydrochloride is unique due to the specific combination of its cyclopropyl group and the 3-fluoro-4-methoxyphenyl substitution. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C11H15ClFNO |
|---|---|
Molekulargewicht |
231.69 g/mol |
IUPAC-Name |
cyclopropyl-(3-fluoro-4-methoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H14FNO.ClH/c1-14-10-5-4-8(6-9(10)12)11(13)7-2-3-7;/h4-7,11H,2-3,13H2,1H3;1H |
InChI-Schlüssel |
JZQKUNRFRPLEFA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(C2CC2)N)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




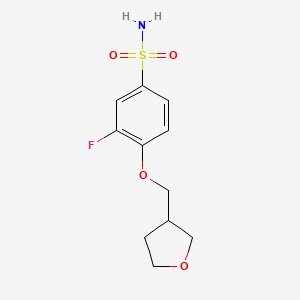
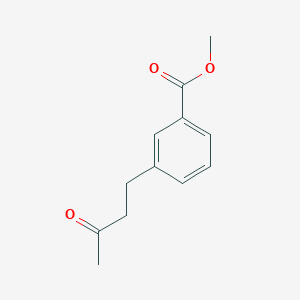
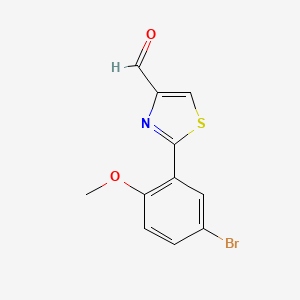
![rac-(1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B13519475.png)
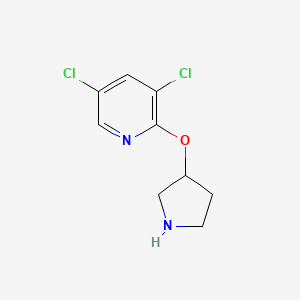
![N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride](/img/structure/B13519484.png)
